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Cat. No.: B10906879

Get Quote

Technical Profile: 3-(4-Chloro-2-
nitrophenoxy)pyridine
Chemical Identity & Physicochemical Profile
This compound represents a diaryl ether class where a pyridine ring is linked to a substituted

benzene ring via an ether oxygen. The presence of the nitro group ortho to the ether linkage

and a chlorine atom para to the linkage makes it a highly functionalizable scaffold.
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Property Specification

Systematic Name 3-(4-Chloro-2-nitrophenoxy)pyridine

Molecular Formula C₁₁H₇ClN₂O₃

Molecular Weight 250.64 g/mol

Physical State Yellow to orange crystalline solid

Predicted LogP 2.6 – 2.9 (Lipophilic)

pKa (Pyridine N)
~3.5 (Basicity reduced by electron-withdrawing

phenoxy group)

Solubility
Soluble in DCM, DMSO, Ethyl Acetate; Insoluble

in Water

Key Functional Groups

Pyridine (Basic, H-bond acceptor), Nitro

(Electrophilic, Reducible), Aryl Chloride (Handle

for coupling)

Synthetic Pathway: Nucleophilic Aromatic
Substitution (SₙAr)
The most robust synthesis involves the coupling of 3-hydroxypyridine with 2,5-

dichloronitrobenzene (also known as 1,4-dichloro-2-nitrobenzene). This reaction relies on the

activation of the chlorine atom ortho to the nitro group.

Mechanism & Regioselectivity
The nitro group at position 2 of the benzene ring exerts a strong electron-withdrawing effect (–I,

–M), significantly lowering the energy of the transition state (Meisenheimer complex) for

nucleophilic attack at C1. The chlorine at C4 is meta to the nitro group and is therefore not

activated for SₙAr, ensuring high regioselectivity.

Experimental Protocol
Activation: Charge a reaction vessel with 3-hydroxypyridine (1.0 eq) and anhydrous DMF

(Dimethylformamide).
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Deprotonation: Add Potassium Carbonate (K₂CO₃) (1.5 eq). Stir at room temperature for 30

minutes to generate the potassium 3-pyridyloxide salt. Note: Cs₂CO₃ can be used to

accelerate the reaction due to the "cesium effect" (higher solubility).

Coupling: Add 2,5-dichloronitrobenzene (1.1 eq).

Reaction: Heat the mixture to 90–100°C for 4–6 hours. Monitor progress via TLC (Ethyl

Acetate/Hexane 1:1) or HPLC.[1] The starting phenol will disappear, and a less polar yellow

product will form.

Workup: Cool to RT. Pour into ice-water (precipitation of product). Filter the solid.

Purification: Recrystallize from Ethanol or purify via silica gel chromatography (DCM/MeOH

gradient) to remove traces of unreacted nitrobenzene.

Synthesis Visualization
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Caption: SₙAr pathway showing regioselective attack at the activated C1 position ortho to the

nitro group.

Reactivity & Functionalization
This molecule serves as a "switchable" scaffold. The nitro group is the primary handle for

downstream modification, typically reduced to an aniline for amide coupling (common in

herbicide synthesis).

A. Nitro Reduction (Chemoselective)
The reduction must be controlled to avoid hydrodechlorination (loss of the Cl atom).
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Method A (Iron/Acid): Fe powder in AcOH/EtOH. Mild, preserves the aryl chloride.

Method B (Catalytic Hydrogenation): H₂ (1 atm), Pt/C (sulfided) or Raney Nickel. Avoid Pd/C

unless poisoned, as it may strip the chlorine.

B. Pyridine Functionalization
N-Oxidation: Treatment with m-CPBA yields the N-oxide, altering the electronic properties of

the pyridine ring for further functionalization (e.g., C2-chlorination via POCl₃).

Salt Formation: Reacts with strong acids (HCl, H₂SO₄) to form crystalline salts, useful for

purification or formulation.

Reactivity Map
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Caption: Divergent synthesis pathways from the core scaffold. The aniline derivative is the

gateway to bioactive amides.

Applications in Drug & Agrochemical Development
Agrochemicals (Herbicides)
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The 3-pyridyloxy-phenyl motif is a bioisostere of the diphenyl ether class (e.g., Aclonifen,

Bifenox).

Mode of Action: These derivatives often inhibit Phytoene Desaturase (PDS) or

Protoporphyrinogen Oxidase (PPO), leading to bleaching in target weeds.

Structure-Activity Relationship (SAR): The 4-chloro group enhances lipophilicity and

metabolic stability. The amine (post-reduction) is often derivatized into an amide (e.g.,

diflufenican analogs) to bind to the target enzyme pocket.

Pharmaceuticals
Kinase Inhibition: The pyridine nitrogen can form hydrogen bonds in the ATP-binding pocket

of kinases. The ether linkage provides flexibility, allowing the benzene ring to access

hydrophobic back-pockets.

Metabolic Stability: The electron-deficient pyridine ring is resistant to oxidative metabolism

compared to a phenyl ring, prolonging half-life.

Safety & Handling Protocols
Hazard Class Description Handling Protocol

Acute Toxicity

Potentially toxic if swallowed or

inhaled (typical of

nitroaromatics).

Use full PPE (Gloves,

Goggles, Lab Coat). Work in a

fume hood.

Skin Irritation
Irritant to skin and mucous

membranes.

Wash immediately with soap

and water upon contact.

Thermal Stability
Nitro compounds can be

energetic.

Do not heat neat above 150°C.

Avoid strong reducing agents

in uncontrolled environments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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